(5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the (5-Bromo-2-chlorophenyl) Group: This step often involves a halogenation reaction, where a phenyl ring is brominated and chlorinated under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable versions of the above reactions, optimized for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the pyrrolidine and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(5-Bromo-2-chlorophenyl)(3-(pyridin-3-yl)pyrrolidin-1-yl)methanone: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The uniqueness of (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone lies in its combination of the thiophene ring with the pyrrolidine and halogenated phenyl groups. This specific arrangement provides distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-12-1-2-14(17)13(7-12)15(19)18-5-3-10(8-18)11-4-6-20-9-11/h1-2,4,6-7,9-10H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRTKIJKNPXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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